molecular formula C8H4BrIO4 B3240203 5-Bromo-2-iodo-1,3-benzenedicarboxylic acid CAS No. 1428236-21-8

5-Bromo-2-iodo-1,3-benzenedicarboxylic acid

Cat. No.: B3240203
CAS No.: 1428236-21-8
M. Wt: 370.92 g/mol
InChI Key: AXKNIHOOTXODNH-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

Halogenated isophthalic acids are of significant interest in contemporary chemical research due to their utility as precursors in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. The presence of halogen atoms can impart desirable properties such as flame retardancy, increased thermal stability, and modified electronic characteristics. Furthermore, the selective reactivity of different halogens on the same aromatic ring, as seen in 5-Bromo-2-iodo-1,3-benzenedicarboxylic acid, offers opportunities for sequential and site-specific chemical transformations, allowing for the creation of highly complex and functionalized molecules.

Overview of Dicarboxylic Acids in Material Science and Organic Synthesis

Dicarboxylic acids, particularly aromatic dicarboxylic acids like isophthalic acid and its derivatives, are fundamental components in material science and organic synthesis. researchgate.netwikipedia.orgnih.gov Their ability to form two ester or amide linkages makes them ideal monomers for the production of a wide range of condensation polymers, including polyesters and polyamides. google.com In the realm of supramolecular chemistry, the carboxylic acid functional groups are excellent hydrogen bond donors and acceptors, facilitating the self-assembly of intricate networks. researchgate.net

A significant application of aromatic dicarboxylic acids is in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.govresearchgate.netrsc.org These crystalline porous materials are constructed from metal ions or clusters linked together by organic ligands, typically dicarboxylic acids. The geometry and functionality of the dicarboxylic acid linker play a crucial role in determining the topology, porosity, and ultimately the function of the resulting MOF.

Unique Contributions of Halogen Substitution to Reactivity and Supramolecular Interactions

The substitution of hydrogen atoms with halogens on an isophthalic acid backbone introduces a range of unique properties that influence both the reactivity of the molecule and its behavior in supramolecular assemblies.

Reactivity: The electron-withdrawing nature of halogen atoms can influence the acidity of the carboxylic acid groups and the reactivity of the aromatic ring towards further substitution. youtube.comstudymind.co.ukmasterorganicchemistry.commsu.edu The carbon-halogen bond itself can participate in various coupling reactions, providing a handle for further functionalization. The differing reactivity of various halogens (e.g., C-I vs. C-Br bonds) allows for selective transformations.

Supramolecular Interactions: Halogen atoms are known to participate in a highly directional, non-covalent interaction known as halogen bonding. researchgate.netnih.gov This interaction, where a halogen atom acts as an electrophilic species, can play a crucial role in directing the self-assembly of molecules in the solid state, leading to the formation of predictable and robust supramolecular architectures. mdpi.com The strength of the halogen bond is tunable and depends on the polarizability of the halogen atom (I > Br > Cl > F). The presence of both bromine and iodine in this compound suggests the potential for complex and hierarchical self-assembly governed by multiple types of non-covalent interactions.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely available in public literature, its key physicochemical properties can be inferred based on the contributions of its constituent functional groups.

PropertyPredicted Value/Information
CAS Number 1428236-21-8
Molecular Formula C₈H₄BrIO₄
Molecular Weight 370.92 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely to have low solubility in water and higher solubility in polar organic solvents
Acidity (pKa) The electron-withdrawing effects of the bromine, iodine, and the second carboxyl group are expected to make it a stronger acid than benzoic acid.

Synthesis of this compound

A plausible synthetic route to this compound could involve a multi-step process starting from a readily available substituted benzene (B151609) derivative. A potential, though not definitively documented, pathway could be:

Starting Material: A suitable starting material could be 3,5-dimethylaniline.

Halogenation: Sequential halogenation reactions could be employed. For instance, iodination followed by bromination of the activated aromatic ring. The directing effects of the amino group would need to be carefully considered.

Diazotization and Sandmeyer-type Reaction: The amino group could be converted to a diazonium salt and subsequently replaced with a carboxyl group.

Oxidation: The methyl groups would then be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid.

It is important to note that the specific reagents and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

Applications in Material Science and Organic Synthesis

Given its structure, this compound is a promising candidate for several applications in material science and organic synthesis.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it an excellent candidate as a linker for the synthesis of novel MOFs. bohrium.com The presence of two different halogen atoms could allow for post-synthetic modification of the MOF through selective chemical reactions on the bromine or iodine substituents. google.com This could lead to MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Coordination Polymers: Similar to MOFs, this compound can be used to construct coordination polymers with diverse topologies and properties. The halogen atoms can influence the packing of the polymer chains through halogen bonding and other non-covalent interactions. mdpi.com

Specialty Polymers: Incorporation of this diacid into polyesters or polyamides could lead to polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

Organic Synthesis: The differential reactivity of the C-Br and C-I bonds makes this molecule a versatile platform for the synthesis of complex, polysubstituted aromatic compounds through sequential cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-iodobenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKNIHOOTXODNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2 Iodo 1,3 Benzenedicarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 5-Bromo-2-iodo-1,3-benzenedicarboxylic acid, the primary disconnections involve the carbon-halogen and carbon-carbon bonds, considering the directing effects of the substituents.

The two carboxylic acid groups are meta to each other, suggesting a benzenedicarboxylic acid (isophthalic acid) scaffold as a logical precursor. The bromine atom is meta to both carboxyl groups, which is consistent with electrophilic bromination of isophthalic acid, as both carboxyl groups are meta-directing. The iodine atom, however, is ortho to one carboxyl group and para to the other, a position not readily accessible by direct electrophilic iodination of 5-bromoisophthalic acid due to steric hindrance and the deactivating nature of the existing substituents.

A more plausible retrosynthetic approach involves the introduction of the iodo group via a Sandmeyer-type reaction. This strategy disconnects the C-I bond to an amino precursor. This leads to the following key precursor: 2-amino-5-bromo-1,3-benzenedicarboxylic acid. This intermediate can be envisioned to originate from the nitration of 5-bromoisophthalic acid, followed by reduction of the nitro group. 5-bromoisophthalic acid, in turn, can be synthesized from isophthalic acid. This multi-step approach circumvents the challenges of direct iodination.

Strategic Disconnections:

Target MoleculePrecursor 1Precursor 2Starting Material
This compound2-Amino-5-bromo-1,3-benzenedicarboxylic acid5-Bromoisophthalic acidIsophthalic acid

Direct Functionalization Approaches of Benzenedicarboxylic Acid Scaffolds

The direct functionalization of a pre-existing benzenedicarboxylic acid scaffold offers an atom-economical route to the target molecule. However, the synthesis of this compound via direct halogenation of isophthalic acid is challenging due to the regioselectivity of electrophilic aromatic substitution.

Bromination of Isophthalic Acid: The carboxyl groups of isophthalic acid are deactivating and meta-directing. Therefore, direct bromination of isophthalic acid or its dimethyl ester is expected to yield the 5-bromo derivative. Indeed, processes for the selective synthesis of 5-bromoisophthalic acid have been developed. One patented method involves the bromination of isophthalic acid with bromine in the presence of fuming sulfuric acid. khanacademy.org This approach provides the desired 5-bromo isomer in high selectivity.

Iodination of 5-Bromoisophthalic Acid: The subsequent direct iodination of 5-bromoisophthalic acid to introduce an iodine atom at the C-2 position is problematic. The existing substituents (two carboxyl groups and a bromine atom) strongly deactivate the aromatic ring towards further electrophilic substitution. Furthermore, the desired C-2 position is sterically hindered. While methods for the iodination of aromatic carboxylic acids exist, they often require harsh conditions and may not provide the desired regioselectivity in such a deactivated system. Research into palladium-catalyzed C-H activation and halogenation could offer future possibilities, but currently, a direct iodination approach is not synthetically viable. rsc.org

Multi-Step Synthetic Routes and Precursor Chemistry

Given the limitations of direct functionalization, multi-step synthetic routes are necessary for the preparation of this compound. A logical sequence, as suggested by the retrosynthetic analysis, involves the initial synthesis of 5-bromoisophthalic acid, followed by a series of transformations to introduce the iodine atom at the C-2 position.

A plausible synthetic pathway would be:

Bromination of Isophthalic Acid: Synthesis of 5-bromoisophthalic acid from isophthalic acid using bromine and fuming sulfuric acid. khanacademy.org

Nitration of 5-Bromoisophthalic Acid: Introduction of a nitro group at the C-2 position. The bromine atom is ortho, para-directing, while the carboxyl groups are meta-directing. The C-2 position is ortho to the bromine and meta to one of the carboxyl groups, making it a potential site for nitration, although the reaction would be challenging on the deactivated ring.

Reduction of the Nitro Group: Conversion of the 2-nitro-5-bromoisophthalic acid to 2-amino-5-bromoisophthalic acid.

Diazotization and Iodination: A Sandmeyer-type reaction on 2-amino-5-bromoisophthalic acid to introduce the iodine atom. This would involve the formation of a diazonium salt followed by treatment with a source of iodide, such as potassium iodide.

A similar, documented synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid validates the feasibility of the final step of this proposed route. chemicalbook.com This reaction proceeds via the formation of a diazonium salt with sodium nitrite (B80452) and hydrochloric acid, followed by the addition of potassium iodide.

Table of Precursor Synthesis:

PrecursorStarting MaterialKey Reagents
5-Bromoisophthalic acidIsophthalic acidBromine, Fuming sulfuric acid khanacademy.org
5-Bromo-2-iodobenzoic acid2-Amino-5-bromobenzoic acidSodium nitrite, Hydrochloric acid, Potassium iodide chemicalbook.com

Optimization of Reaction Conditions and Scalability Studies

The successful synthesis of this compound on a larger scale requires careful optimization of each reaction step.

For the bromination of isophthalic acid , a patented process highlights the importance of reaction temperature and the concentration of sulfur trioxide in fuming sulfuric acid to achieve high selectivity for the 5-bromo isomer. khanacademy.org The reaction is typically carried out under pressure at elevated temperatures (100-160 °C). For scalability, controlling the exothermic nature of the reaction and ensuring efficient mixing are crucial. The purification of 5-bromoisophthalic acid can be achieved by crystallization or by converting the crude product to its dimethyl ester, which can be purified by distillation. khanacademy.org

The subsequent nitration step would require strong nitrating agents and carefully controlled temperatures to manage the reaction on the deactivated substrate and to minimize side reactions.

The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation or metal-acid combinations (e.g., tin and hydrochloric acid). The choice of method would depend on the scale of the reaction and the compatibility with the other functional groups.

For the diazotization and iodination step, temperature control is critical, as diazonium salts are often unstable at higher temperatures. The slow addition of reagents and maintaining a low temperature (typically 0-5 °C) are essential for maximizing the yield and ensuring safety. The synthesis of 5-bromo-2-iodobenzoic acid demonstrates that this reaction can provide good yields (around 60%) when optimized. chemicalbook.com

Table of Optimization Parameters for Bromination of Isophthalic Acid: khanacademy.org

ParameterCondition
Brominating AgentBromine
SolventFuming sulfuric acid
Temperature100-160 °C
PressureApplied

Elucidation of Molecular and Crystal Architectures Through Advanced Analytical Techniques

Single Crystal X-ray Diffraction Studies of 5-Bromo-2-iodo-1,3-benzenedicarboxylic Acid and its Derivatives

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated crystal structure for this compound is not publicly available, extensive analysis of closely related halogenated isophthalic acids allows for a detailed and reliable inference of its structural characteristics.

The conformation of this compound is largely defined by the orientation of the two carboxylic acid groups relative to the benzene (B151609) ring. The presence of a bulky iodine atom at the C2 position, flanked by two carboxylic acid groups, introduces significant steric hindrance. This steric pressure is expected to force the carboxylic acid groups to rotate out of the plane of the benzene ring to minimize repulsion.

Computational studies on ortho-substituted benzoic acids, such as 2-chlorobenzoic acid and 2,6-dichlorobenzoic acid, provide a model for this behavior. nih.govresearchgate.net In these systems, the dihedral angle between the plane of the carboxylic acid group and the benzene ring is significantly increased due to repulsion between the ortho substituent and the carboxylic acid's carbonyl oxygen and hydroxyl group. nih.govresearchgate.net For this compound, the C(1)-COOH group, being ortho to the iodine atom, would exhibit a substantial torsional angle. The C(3)-COOH group, being meta to the iodine, would experience less steric strain and likely be more coplanar with the aromatic ring.

The internal rotation of the C-O-H bond within the carboxyl group leads to two main conformers: cis and trans. In the cis conformer, the hydroxyl proton is oriented toward the carbonyl oxygen. Theoretical calculations on benzoic acid and its halogenated derivatives show that the cis conformer is generally more stable, allowing for potential intramolecular hydrogen bonding or attractive interactions. nih.govresearchgate.net However, the steric crowding in this compound may influence this equilibrium.

Table 1: Predicted Torsional Angles in this compound Based on Analogues

Dihedral AnglePredicted Value (°)Rationale
C2-C1-C(OOH)-O30 - 60Steric repulsion from the ortho iodine atom forces the carboxylic acid group out of the benzene ring plane, similar to 2,6-disubstituted benzoic acids. researchgate.net
C2-C3-C(OOH)-O10 - 30Reduced steric hindrance at the meta position allows for greater coplanarity compared to the C1-COOH group.
O=C-O-H~0 (cis) or ~180 (trans)The cis conformation is typically more stable for carboxylic acids, but steric factors could influence the equilibrium. nih.govresearchgate.net

In the solid state, carboxylic acids typically form extensive networks of intermolecular hydrogen bonds. The primary and most robust interaction is the formation of a cyclic dimer motif where two carboxylic acid groups from adjacent molecules form a pair of O-H···O hydrogen bonds. This creates a characteristic R²₂(8) graph set motif. It is highly probable that this compound molecules would assemble via this dimer synthon.

Vibrational Spectroscopy for Probing Molecular Structure and Bonding (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of the molecule based on the vibrations of its chemical bonds. By analyzing the spectra of analogous compounds, a predictive assignment for the key functional groups in this compound can be made. researchgate.netsemanticscholar.orgnist.govijtsrd.com

O-H Stretching: A very broad and intense absorption band is expected in the FTIR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in carboxylic acid dimers.

C=O Stretching: A strong, sharp band corresponding to the carbonyl (C=O) stretch is anticipated in the region of 1680-1710 cm⁻¹. This band is a hallmark of the carboxylic acid group and is typically very intense in the FTIR spectrum. jyoungpharm.org

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond and in-plane O-H bending are expected between 1200 and 1450 cm⁻¹. These often appear as a series of complex bands.

Aromatic C-H and C=C Stretching: Aromatic C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C-Br and C-I Stretching: The vibrations for the carbon-halogen bonds occur at lower frequencies. The C-Br stretching mode is expected in the 500-650 cm⁻¹ range, while the heavier C-I bond will vibrate at an even lower frequency, typically between 480-600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FTIR Range (cm⁻¹)Predicted Raman Range (cm⁻¹)Comments
O-H Stretch (dimer)2500 - 3300 (very broad, strong)WeakCharacteristic of hydrogen-bonded carboxylic acids.
Aromatic C-H Stretch3050 - 3150 (medium)Strong
C=O Stretch1680 - 1710 (very strong)Medium-StrongThe most prominent band for the carboxylic acid group.
Aromatic C=C Stretch1400 - 1600 (multiple bands)StrongFingerprint region for the benzene ring.
C-O Stretch / O-H Bend1200 - 1450 (strong, complex)MediumCoupled vibrations.
C-Br Stretch500 - 650 (medium)Strong
C-I Stretch480 - 600 (medium)Strong

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Insights (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about its chemical environment.

In the ¹H NMR spectrum, two signals are expected for the aromatic protons. The proton at the C4 position is adjacent to the bromine and a carboxylic acid group, while the proton at C6 is adjacent to the iodine and a carboxylic acid group. Due to the different electronic environments, these protons will have distinct chemical shifts. Based on data for 5-bromoisophthalic acid, the aromatic protons would likely appear as two distinct signals in the region of 8.0-8.5 ppm. chemicalbook.com The proton at C4 would likely be a doublet, split by the C6 proton (a small meta-coupling, J ≈ 1.5-3.0 Hz). Similarly, the C6 proton signal would be a doublet due to coupling with the C4 proton.

The ¹³C NMR spectrum would show eight distinct signals: one for each of the six aromatic carbons (as they are all in unique chemical environments) and one for each of the two carboxylic acid carbons. The carbons bearing the heavy halogen atoms (C2 and C5) would be significantly influenced, with the carbon attached to iodine (C2) showing a particularly low-field shift. The carboxylic acid carbons (C7, C8) would appear in the 165-175 ppm range. Advanced techniques like 2D NMR (COSY, HMBC, HSQC) could be used to definitively assign each proton and carbon signal and confirm the connectivity of the molecule. up.ac.za

Mass Spectrometry for Molecular Compositional Analysis and Fragment Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (MW: 370.93 g/mol ), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation of aromatic carboxylic acids typically proceeds through several key pathways. A plausible fragmentation pattern for this molecule would involve:

Loss of a hydroxyl radical (-OH, 17 amu): Formation of an acylium ion [M-OH]⁺.

Loss of a carboxyl group (-COOH, 45 amu): Formation of a [M-COOH]⁺ ion. This is a common fragmentation for benzoic acids.

Decarboxylation (-CO₂, 44 amu): Loss of carbon dioxide, which can occur from the molecular ion or subsequent fragments.

Loss of Halogen Atoms: Cleavage of the C-Br bond (loss of 79/81 amu) or the C-I bond (loss of 127 amu). The weaker C-I bond is expected to cleave more readily.

These primary fragmentations would be followed by subsequent losses, leading to a complex but interpretable spectrum that could confirm the identity and substitution pattern of the compound.

Thermal Analysis Methodologies for Stability and Decomposition Pathways (e.g., TGA, DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material as a function of temperature. unca.edu

A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. For comparison, the melting point of 5-bromoisophthalic acid is reported to be in the range of 270-275 °C.

The TGA curve would reveal the decomposition pathway. Aromatic carboxylic acids are generally thermally stable. Studies on isophthalic acid have shown that it undergoes decarboxylation at high temperatures (above 350 °C). researchgate.net Therefore, the TGA of the title compound would likely show initial stability up to a high temperature, followed by a multi-step mass loss. The initial mass loss could correspond to the sequential or simultaneous loss of the two carboxylic acid groups (as CO₂, H₂O, or CO). The final residue at very high temperatures would likely be minimal, indicating complete decomposition of the organic structure. The presence of the heavy halogen atoms might influence the decomposition temperature and the kinetics of the degradation process. unca.edunih.gov

Coordination Chemistry and Metal Organic Framework Mof Construction

5-Bromo-2-iodo-1,3-benzenedicarboxylic Acid as a Potential Multifunctional Ligand in Coordination Polymer Design

In theory, this compound presents several features that would make it an intriguing candidate as a multifunctional ligand in the design of coordination polymers. The two carboxylate groups provide primary coordination sites for metal ions, enabling the formation of extended network structures. The presence of both bromo and iodo substituents on the benzene (B151609) ring could introduce additional functionalities. These halogen atoms could participate in halogen bonding, a type of non-covalent interaction that can play a significant role in directing the self-assembly of supramolecular architectures and enhancing the stability of the resulting frameworks. The different sizes and polarizabilities of bromine and iodine could also lead to unique structural and electronic properties in the final materials.

Potential Synthetic Strategies for MOFs Incorporating Halogenated Dicarboxylate Linkers

The synthesis of MOFs typically involves the reaction of a metal source with an organic linker under specific conditions. For a hypothetical MOF incorporating this compound, several established synthetic methodologies could be explored.

Hydrothermal and solvothermal methods are the most common techniques for MOF synthesis. These involve heating a mixture of the metal salt and the organic linker in a sealed vessel at temperatures above the boiling point of the solvent. This approach often facilitates the crystallization of high-quality, porous materials. For a linker like this compound, careful selection of the solvent and temperature would be crucial to ensure the stability of the halogen substituents and to control the final structure of the MOF.

In recent years, there has been a growing interest in developing more sustainable methods for MOF synthesis. Room temperature synthesis offers an energy-efficient alternative to traditional solvothermal methods. Green chemistry approaches aim to use environmentally benign solvents, such as water or ethanol, and to minimize waste generation. The feasibility of these methods for a potential MOF based on this compound would depend on the solubility of the linker and the reactivity of the chosen metal precursors under these milder conditions.

Anticipated Structural Diversity and Topological Analysis of Resultant Frameworks

The structural diversity of coordination polymers is vast, and the specific architecture of a framework is influenced by factors such as the coordination geometry of the metal ion, the geometry and connectivity of the organic linker, and the reaction conditions.

Should a porous three-dimensional MOF be successfully synthesized from this compound, the characterization of its pore architecture and channel system would be of significant interest. The size, shape, and chemical environment of the pores are critical determinants of a MOF's properties and potential applications, such as gas storage, separation, and catalysis. The presence of halogen atoms lining the pores could create specific binding sites for guest molecules.

Post-Synthetic Modification (PSM) and Functionalization of MOFs Incorporating this compound

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of MOFs, allowing for the introduction of chemical moieties that may not be compatible with the initial solvothermal synthesis conditions. illinois.edursc.org MOFs constructed from this compound are exceptionally well-suited for a variety of PSM reactions due to the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds.

The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for selective, stepwise functionalization of the MOF linker. For instance, a Sonogashira coupling could be performed selectively at the iodo position under milder conditions, followed by a Suzuki coupling at the bromo position under more forcing conditions. This orthogonal reactivity is a key advantage, enabling the precise installation of different functional groups onto the same linker within the MOF structure.

This stepwise modification approach opens the door to creating multifunctional MOFs with complex pore environments. For example, one could first introduce a fluorescent tag via Sonogashira coupling at the iodo site and subsequently attach a catalytic group via Suzuki coupling at the bromo site. The resulting MOF would possess both sensing and catalytic capabilities within a single, stable framework.

Table 1: Potential Post-Synthetic Modifications of MOFs with this compound Linkers

PSM Reaction TypeTarget HalogenReagent ExamplesPotential Introduced Functionality
Suzuki CouplingIodo or BromoArylboronic acidsExtended aromatic systems, altered pore size
Sonogashira CouplingIodo or BromoTerminal alkynesRigid linkers, fluorescent moieties
Heck CouplingIodo or BromoAlkenesPolymerization sites, chiral centers
Buchwald-HartwigIodo or BromoAmines, amidesBasic sites, metal-chelating groups
Stille CouplingIodo or BromoOrganostannanesDiverse organic functionalities

Exploration of Advanced Applications of MOFs Derived from this compound

The unique structural and electronic features imparted by the this compound linker pave the way for the development of MOFs with advanced applications.

The halogen atoms on the linker can play a direct or indirect role in catalysis. The electron-withdrawing nature of the bromine and iodine atoms can influence the electronic properties of the metal nodes, potentially enhancing their Lewis acidity and, consequently, their catalytic activity for a range of organic transformations. rsc.org

Furthermore, the C-Br and C-I bonds themselves can serve as anchor points for catalytically active species. Through post-synthetic modification, metal complexes or organocatalysts can be covalently attached to the linker. uchicago.edu For instance, the introduction of a phosphine ligand via a coupling reaction could allow for the subsequent coordination of a catalytically active metal center. This approach leads to well-defined, isolated active sites within the MOF, mimicking the advantages of homogeneous catalysts while offering the recyclability of a heterogeneous system. An iodine-functionalized MOF, UiO-68-I, has demonstrated good catalytic activity for the dibromination of alkenes and alkynes. researchgate.net

The presence of heavy and polarizable halogen atoms within the pores of a MOF can significantly enhance its affinity for certain gas molecules. researchgate.net The bromine and iodine atoms can act as specific adsorption sites, interacting favorably with polarizable molecules like carbon dioxide or various hydrocarbons through dipole-quadrupole and van der Waals interactions. acs.org This can lead to improved selectivity in gas separation applications.

The functionalization of the linker through PSM can also be used to tailor the gas adsorption properties of the MOF. For example, the introduction of amine groups has been shown to significantly increase the CO2 uptake capacity of MOFs. bath.ac.uk By leveraging the reactivity of the bromo and iodo substituents, the pore environment can be systematically modified to optimize the separation of specific gas mixtures. The tunability of pore structures in MOFs is a key factor in their application for gas separation. nih.gov

Table 2: Potential Gas Adsorption Properties of MOFs Based on Halogenated Linkers

Gas MoleculePotential Interaction with Halogenated LinkerExpected Adsorption Behavior
Carbon Dioxide (CO2)Quadrupole-dipole interactions with C-Br/C-IEnhanced selectivity and uptake
Methane (CH4)van der Waals interactionsModerate affinity
Acetylene (C2H2)π-halogen interactionsPotential for selective separation from ethylene
Propane (C3H8)Stronger van der Waals interactionsHigh adsorption capacity

Luminescent MOFs (LMOFs) are a promising class of materials for chemical sensing. nih.gov The incorporation of the this compound linker into a MOF architecture can be advantageous for the development of luminescent sensors. The presence of the heavy iodine atom can enhance phosphorescence through the heavy-atom effect, potentially leading to longer-lived excited states and improved sensing performance. royalsocietypublishing.org

The luminescence of such MOFs can be modulated by the presence of specific analytes that interact with the framework, the metal centers, or the functional groups on the linker. rsc.org For example, the quenching or enhancement of luminescence upon exposure to nitroaromatic compounds (explosives) or metal ions has been demonstrated in various LMOF systems. rsc.org

Furthermore, the bromo and iodo groups provide convenient handles for the post-synthetic attachment of specific recognition units, such as chromophores or fluorophores, to create highly selective and sensitive chemical sensors. acs.orgmdpi.com The modular nature of MOFs allows for the rational design of sensing platforms for a wide array of target molecules. rsc.orgacs.org

Supramolecular Assemblies Driven by Halogen Bonding and Other Non Covalent Interactions

Elucidation of Halogen Bonding Motifs (C-I···X, C-Br···X) in Solid-State Structures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. nih.gov This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-X (X=Br, I) covalent bond. nih.govnih.gov In the case of 5-bromo-2-iodo-1,3-benzenedicarboxylic acid, both the iodine and bromine atoms can participate in such interactions, forming C-I···X and C-Br···X motifs, where X is a halogen bond acceptor like an oxygen or nitrogen atom.

The strength and directionality of halogen bonds are defining features that make them powerful tools in supramolecular chemistry. rsc.org

Strength: The strength of halogen bonds generally follows the order I > Br > Cl > F. ijres.org This trend is attributed to the increasing size and polarizability of the halogen atom, which leads to a more positive σ-hole. ijres.org Therefore, the C-I bond on the benzenedicarboxylic acid molecule is expected to be a stronger halogen bond donor than the C-Br bond. Interaction energies can range from 5 to 180 kJ/mol, overlapping with the strength of hydrogen bonds. ijres.org For instance, the interaction energies for Br···O contacts are estimated to be around 9.0–12.1 kJ/mol, while I···O contacts are stronger, at 14.2–17.6 kJ/mol. acs.org

Directionality: Halogen bonds are highly directional, with the C-X···(Acceptor) angle typically approaching linearity (180°). nih.govresearchgate.net This high degree of directionality is a key factor in the predictable assembly of molecules in the solid state. researchgate.net Studies on various halogenated compounds show these angles are often in the range of 160-180°. researchgate.net This linearity allows for the construction of well-defined chains, layers, and frameworks. nih.gov

Table 1: General Properties of Halogen Bonds Relevant to this compound
PropertyC-I Halogen BondC-Br Halogen BondReference
Relative StrengthStrongerWeaker ijres.org
Typical Interaction Energy (vs. Carbonyl Oxygen)14.2–17.6 kJ/mol9.0–12.1 kJ/mol acs.org
Typical C-X···Acceptor Angle~160-180°~160-180° researchgate.net
Basis of InteractionAnisotropic electron distribution on the halogen atom creating a positive σ-hole. nih.gov

The directional nature of halogen bonds exerts a profound influence on the crystal packing of molecules. In structures containing halogenated carboxylic acids, these interactions can guide the assembly of molecules into predictable supramolecular architectures. For example, in the crystal structure of an iodinated terphenyldicarboxylic acid derivative, the formation of halogen bonds between iodine and carbonyl oxygen atoms was shown to fundamentally alter the molecular packing, causing a shift between layers and disrupting the otherwise layered structure. nih.gov Similarly, studies on tetrabromobenzene-1,4-dicarboxylic acid demonstrate that Br···O halogen bonds can direct the formation of 2D layered frameworks. rsc.org The introduction of bromine atoms can facilitate ordered molecular packing through Br⋯S interactions, leading to highly ordered lamellar structures where non-brominated analogues show random arrangements. rsc.org This demonstrates that halogen bonding can be a dominant structure-directing force, capable of overriding other packing tendencies to produce specific, well-defined solid-state structures.

Cooperative Effects of Halogen Bonding with Hydrogen Bonding and π-π Stacking

The primary and most predictable interaction for carboxylic acids is the formation of a robust dimer synthon via O-H···O hydrogen bonds. acs.org Beyond this, there is significant potential for synergy between the different non-covalent forces:

Competition and Cooperation: There can be competition between halogen and hydrogen bonding for the same acceptor site. The outcome depends on the relative strength of the donor and acceptor sites and their geometric arrangement. rsc.orgnih.gov For instance, in co-crystals of halogenated benzoic acids with acridine, the type and position of the halogen substituent were found to dictate whether halogen or hydrogen bonds dominate the crystal packing. rsc.org

Synergistic Enhancement: In some systems, hydrogen bonds can enhance the strength of an adjacent halogen bond. This phenomenon, termed "hydrogen bond enhanced halogen bonding" (HBeXB), occurs when a hydrogen bond donor interacts with the electron-rich equatorial belt of the halogen atom, which in turn increases the positive potential of the σ-hole, strengthening its interaction with a halogen bond acceptor. nih.govacs.org

Orthogonal Interactions: Halogen bonds, hydrogen bonds, and π-π stacking can also act orthogonally to build up a structure in three dimensions. For example, hydrogen bonds might form chains in one direction, while halogen bonds link these chains into sheets in a second direction, and weaker π-π stacking interactions stabilize the packing of these sheets in the third dimension. This interplay allows for the construction of highly organized and stable crystalline lattices. acs.org

Design Principles for Supramolecular Synthons Utilizing this compound

A supramolecular synthon is a structural unit within a molecule that can be reliably formed by known and predictable intermolecular interactions. This compound can be considered a "supramolecular tecton" (a rigid building block) that presents several potential synthons for crystal engineering.

The key design principles involve recognizing the hierarchy and directionality of the available interactions:

Primary Synthon: The carboxylic acid dimer, formed through strong O-H···O hydrogen bonds, is the most robust and predictable synthon. One would anticipate this motif to be present in most crystal structures unless a very strong hydrogen bond acceptor (like a pyridine) is introduced to compete. acs.org

Secondary Halogen Bond Synthons: The C-I and C-Br groups offer directional vectors for forming halogen bonds. The C-I bond provides a stronger and more reliable halogen bond donor site than the C-Br bond. ijres.org By selecting co-crystal formers with appropriate halogen bond acceptor sites (e.g., carbonyls, nitro groups, or aromatic nitrogen atoms), one can selectively engage these halogen atoms to build extended networks. nih.govmdpi.com

By understanding this hierarchy, a crystal engineer can strategically design complex co-crystals by choosing partner molecules that will preferentially interact with one of the specific functional sites on the this compound molecule. researchgate.net

Table 2: Potential Supramolecular Synthons for this compound
Synthon TypeInteracting GroupsRelative StrengthDirectionalityReference
Hydrogen Bond Dimer-COOH ··· HOOC-Very StrongHigh acs.org
Iodine Halogen BondC-I ··· Acceptor (e.g., O, N)StrongVery High (Linear) ijres.org
Bromine Halogen BondC-Br ··· Acceptor (e.g., O, N)ModerateVery High (Linear) ijres.org
π-π StackingAromatic Ring ··· Aromatic RingWeakModerate (Offset/Parallel) iucr.org

Application in Crystal Engineering and Controlled Self-Assembly

The predictable and directional nature of the interactions offered by this compound makes it a valuable component for crystal engineering and the controlled self-assembly of novel solid-state materials. nih.gov The ability to form robust and directional bonds allows for the rational design of supramolecular architectures with specific topologies and properties.

Applications include:

Co-crystal Formation: The molecule can be co-crystallized with active pharmaceutical ingredients (APIs) or other functional molecules to modify their physical properties, such as solubility or stability. The hierarchy of interactions allows for a programmed assembly process.

Organic Frameworks: The dicarboxylic acid functionality makes it a potential linker for the synthesis of metal-organic frameworks (MOFs) or halogen-bonded organic frameworks (XOFs). rsc.org The halogen atoms can then serve as secondary binding sites to template the inclusion of guest molecules or to create specific pore environments.

Polymerization-Induced Self-Assembly (PISA): The principles of controlled self-assembly using bromo- and iodo-functionalized molecules are also relevant in polymer chemistry, where such groups can be used to initiate polymerization processes that lead to the in-situ formation of nanoparticles with various morphologies. nih.govmdpi.com

By leveraging the distinct strengths and geometries of the hydrogen and halogen bonding sites, this molecule provides a versatile platform for the bottom-up construction of complex and functional supramolecular systems. nih.govmdpi.com

Reactivity and Chemical Transformations of 5 Bromo 2 Iodo 1,3 Benzenedicarboxylic Acid

Palladium-Catalyzed Cross-Coupling Reactions at Bromo and Iodo Sites

The presence of both an iodo and a bromo substituent on the aromatic ring opens up possibilities for selective palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to achieving selectivity. The C-I bond is weaker and more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-Br bond. This allows for stepwise functionalization of the molecule.

Selective monofunctionalization is typically achieved by exploiting the higher reactivity of the C-I bond. By carefully controlling the reaction conditions—such as temperature, reaction time, and the choice of catalyst and ligands—it is possible to induce a cross-coupling reaction exclusively at the iodo-substituted position while leaving the bromo group intact. For instance, Sonogashira, Suzuki, or Heck couplings can be performed under milder conditions to selectively replace the iodine atom.

Once the iodo position is functionalized, the remaining bromo group can be targeted for a second, different cross-coupling reaction under more forcing conditions (e.g., higher temperatures or more active catalyst systems). This stepwise, selective approach is a powerful strategy for the synthesis of complex, unsymmetrical biaryls and other highly substituted aromatic compounds. researchgate.netresearchgate.net Difunctionalization in a single step is also possible but typically requires harsher conditions and may lead to a mixture of products if the coupling partners are different.

Table 1: Strategies for Selective Cross-Coupling Reactions
StrategyTarget SiteTypical ConditionsRationaleExample Reaction
MonofunctionalizationC-I BondMilder conditions (e.g., lower temperature, shorter reaction time), less active catalyst.The C-I bond has a lower bond dissociation energy and is more susceptible to oxidative addition by Pd(0).Suzuki coupling with an arylboronic acid at the C-2 position.
Sequential DifunctionalizationC-Br Bond (after C-I reaction)More forcing conditions (e.g., higher temperature, different ligand/catalyst).The C-Br bond is stronger and requires more energy to activate.Sonogashira coupling with a terminal alkyne at the C-5 position.

For 5-bromo-2-iodo-1,3-benzenedicarboxylic acid, regioselectivity is primarily concerned with which halogen atom reacts first. As established, the inherent reactivity difference (I > Br) dictates that transformations will almost exclusively occur at the C-2 (iodo) position before the C-5 (bromo) position under kinetically controlled conditions. This high degree of regioselectivity is a significant advantage in synthetic planning. Stereoselectivity is generally not a factor related to the aromatic core itself but can become important depending on the nature of the coupling partner introduced, particularly in reactions like the Heck coupling where the stereochemistry of the newly formed double bond is a consideration.

Esterification and Amidation Reactions of Carboxylic Acid Functionalities

The two carboxylic acid groups at positions 1 and 3 are readily converted into a variety of derivatives, most commonly esters and amides. These transformations are important for modifying the solubility and electronic properties of the molecule or for preparing it for further reactions, such as polymerizations.

Esterification can be carried out under standard Fischer esterification conditions, which involve heating the dicarboxylic acid in an excess of an alcohol (like methanol (B129727) or ethanol) with a strong acid catalyst (such as sulfuric acid). This reversible reaction is driven to completion by removing the water formed. chemicalbook.com The synthesis of the corresponding dimethyl ester, dimethyl 5-bromo-2-iodoisophthalate, is a known transformation. echemi.com

Amidation is typically achieved by first converting the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride can then be treated with a primary or secondary amine to form the corresponding diamide. This two-step process is generally high-yielding and applicable to a wide range of amines.

Table 2: Common Derivatives of Carboxylic Acid Groups
Derivative TypeReagentsProduct Structure Example (R=CH₃)
DiesterMethanol (CH₃OH), H₂SO₄ (cat.), heatDimethyl 5-bromo-2-iodo-1,3-benzenedicarboxylate
Diamide1. SOCl₂ 2. Methylamine (CH₃NH₂)5-Bromo-2-iodo-N1,N3-dimethyl-1,3-benzenedicarboxamide

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less common, reaction pathway for this compound. The SNAr mechanism requires a leaving group (in this case, Br⁻ or I⁻) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the two carboxylic acid groups are powerful electron-withdrawing groups.

The iodo group at C-2 is para to the carboxylic acid at C-1 (if considering resonance effects through the ring) and ortho to the carboxylic acid at C-3.

The bromo group at C-5 is ortho to the carboxylic acid at C-1 and para to the carboxylic acid at C-3.

This substitution pattern strongly activates both halogen sites towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com While iodide is typically a better leaving group than bromide in SN1/SN2 reactions, in SNAr the relative leaving group ability can be more complex and depends on which step is rate-determining. youtube.com However, given the significant activation by the two COOH groups, reactions with strong nucleophiles (e.g., alkoxides, thiolates, or amines) at high temperatures could potentially lead to substitution at one or both halogen positions.

Synthesis of Highly Functionalized Aromatic Intermediates

The diverse reactivity of its functional groups makes this compound an excellent scaffold for constructing highly functionalized aromatic intermediates. Through a sequence of the reactions described above, a wide array of complex molecular architectures can be accessed.

For example, a synthetic sequence could involve:

Selective Sonogashira coupling at the C-2 iodo position with a terminal alkyne.

A subsequent Suzuki coupling at the C-5 bromo position with an arylboronic acid.

Conversion of the carboxylic acid groups into amides to introduce further diversity or specific binding sites.

This multi-step functionalization yields a complex, non-symmetrical aromatic core that can serve as a building block for pharmaceuticals, agrochemicals, or advanced materials. For instance, related brominated dicarboxylic acids, such as 5-bromoisophthalic acid, are used as functionalizable linkers in the synthesis of Metal-Organic Frameworks (MOFs). echemi.com The iodo- and bromo- groups on the title compound provide orthogonal handles for post-synthetic modification of such materials, further highlighting its utility as a versatile intermediate.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations allow for the optimization of molecular geometry and the prediction of various properties, including vibrational frequencies and electronic charge distribution. researchgate.net For 5-bromo-2-iodo-1,3-benzenedicarboxylic acid, DFT calculations would provide fundamental insights into how the interplay between the electron-withdrawing carboxylic acid groups and the bulky, polarizable halogen substituents dictates its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity and facilitates intramolecular charge transfer. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the iodine atom, which is more polarizable than bromine. The LUMO would likely be distributed over the carboxylic acid groups and the aromatic ring due to their electron-withdrawing nature. The precise energy gap would determine its kinetic stability and electronic transition properties.

Table 1: Conceptual Frontier Molecular Orbital Properties

OrbitalDescriptionPredicted Location on this compoundImplication for Reactivity
HOMOHighest Occupied Molecular Orbital; region of electron donation (nucleophilicity).Benzene ring, Iodine atomSite for electrophilic attack.
LUMOLowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity).Carboxylic acid groups, Benzene ringSite for nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Influenced by all substituents.Determines chemical reactivity, kinetic stability, and optical properties. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP map would predictably show:

Negative Potential: Concentrated around the oxygen atoms of the two carboxylic acid groups, making them primary sites for hydrogen bonding and coordination with metal cations.

Positive Potential: A significant region of positive potential, known as a sigma-hole (σ-hole), would be present on the outer surface of the iodine and bromine atoms. researchgate.net This positive region is crucial for forming halogen bonds, a type of non-covalent interaction important in crystal engineering. The σ-hole on the iodine atom is expected to be more positive and pronounced than that on the bromine atom.

Neutral/Slightly Positive Potential: The aromatic ring's hydrogen atoms would exhibit a moderately positive potential.

Table 2: Predicted Electrostatic Potential Features and Reactivity

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carboxylic Acid OxygensStrongly Negative (Red)Nucleophilic; site for H-bonding, metal coordination.
Iodine Atom (outer region)Strongly Positive (Blue)Electrophilic; site for halogen bonding. researchgate.net
Bromine Atom (outer region)Moderately Positive (Blue/Green)Electrophilic; site for weaker halogen bonding.
Aromatic Ring FaceSlightly Negative (Yellow/Orange)Site for π-π stacking interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with a solvent environment. nih.govrsc.org

For this compound, MD simulations would be valuable for exploring its conformational landscape. Key dynamic behaviors to investigate would include the rotational freedom of the two carboxylic acid groups. The orientation of these groups (e.g., whether they are coplanar with or twisted relative to the benzene ring) is influenced by steric hindrance from the adjacent bulky iodine atom and potential intramolecular hydrogen bonding. Understanding these preferred conformations is essential for predicting how the molecule will pack in a crystal or coordinate to metal centers in a MOF.

Modeling of Intermolecular Interactions and Crystal Lattice Energies

The solid-state structure of a molecule is governed by a complex network of intermolecular interactions. Computational modeling is used to identify these interactions and calculate the crystal lattice energy, which represents the energy released when gaseous ions form a solid crystal and is a measure of the crystal's stability. libretexts.org

Based on the functional groups present and data from analogous structures like 5-bromo-2-iodo-1,3-dimethylbenzene, several key interactions would be modeled for this compound: nih.govresearchgate.net

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors, likely forming robust dimeric structures that are common for carboxylic acids.

Halogen Bonding: The positive σ-holes on the iodine and bromine atoms can act as electrophilic regions, interacting with Lewis bases such as the oxygen atoms of carboxylic groups from neighboring molecules.

Other Weak Interactions: Intramolecular C-H···I and C-H···Br hydrogen bonds have been noted in related structures, influencing the planarity and conformation of the molecule. nih.govnih.gov

Table 3: Potential Intermolecular Interactions for Crystal Engineering

Interaction TypeParticipating GroupsStrengthSignificance
Hydrogen Bonding-COOH --- HOOC-StrongPrimary structure-directing force, often forms dimers.
Halogen BondingC-I --- O=CModerateDirectional interaction for crystal engineering.
π-π StackingAromatic Ring --- Aromatic RingWeakContributes to packing efficiency and stability. nih.govresearchgate.net
C-H···HalogenC-H --- I/BrVery WeakInfluences molecular conformation. nih.govnih.gov

In Silico Design and Screening of Derivatives and MOF Architectures

The term in silico refers to computational studies that allow for the design and screening of hypothetical structures before their experimental synthesis. nih.govresearchgate.net this compound is a prime candidate for use as an organic "linker" or "strut" in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

The computational screening process for this molecule as a MOF linker would involve:

Library Generation: Creating a virtual library of hypothetical MOF structures by combining the this compound linker with various metal nodes (e.g., zinc, copper, zirconium).

Property Prediction: Using molecular simulations to predict key properties of these hypothetical MOFs, such as pore size, surface area, thermal stability, and adsorption selectivity for specific gases (e.g., CO₂ vs. N₂). rsc.org

High-Throughput Screening: Computationally screening the entire library to identify the most promising MOF candidates for a particular application. This approach saves significant time and resources compared to purely experimental efforts. nih.govresearchgate.net

The presence of both bromo and iodo groups offers intriguing possibilities for post-synthetic modification, where these halogens could be replaced with other functional groups to fine-tune the MOF's properties after its initial synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-iodo-1,3-benzenedicarboxylic acid?

  • Methodological Answer : The synthesis typically involves sequential halogenation of 1,3-benzenedicarboxylic acid derivatives. Bromination can be achieved using agents like N \text{N}-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr3_3) under controlled conditions. Subsequent iodination may employ I2\text{I}_2 with oxidizing agents (e.g., HNO3\text{HNO}_3) or transition metal catalysts (e.g., Pd/Cu systems). For example, analogous bromination methods using 1,3-dibromo-5,5-dimethylhydantoin in acidic media (80% H2SO4\text{H}_2\text{SO}_4) have been reported for related brominated benzoic acids . Purification often involves recrystallization from ethanol/water mixtures or column chromatography.

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer : Characterization relies on a combination of techniques:
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify halogen positions and carboxyl group environments.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (M+\text{M}^+) and isotopic patterns (Br/I).
  • Elemental Analysis : Validates C, H, Br, and I percentages.
  • X-ray Crystallography : Resolves crystal structure and confirms regioselectivity of substitutions. Safety data sheets for related brominated analogs recommend handling in inert atmospheres to prevent decomposition .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer : Due to its halogenated aromatic structure, the compound is light- and moisture-sensitive. Storage should be in amber glass vials under argon or nitrogen at 2–8°C. Handling requires PPE (gloves, goggles) in a fume hood to avoid inhalation or dermal exposure. Waste disposal must follow halogenated organic waste protocols, as outlined in safety guidelines for structurally similar brominated benzoic acids .

Advanced Research Questions

Q. How can low yields during the iodination step be addressed in the synthesis of this compound?

  • Methodological Answer : Low iodination efficiency often stems from steric hindrance or competing side reactions. Strategies include:
  • Catalytic Systems : Pd(OAc)2_2/CuI in DMF enhances regioselectivity via directed ortho-metalation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve iodine solubility.
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition.
    Analogous methods for bromo-iodo aryl systems highlight the importance of stepwise halogenation to avoid cross-reactivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or dynamic effects. Steps include:
  • 2D NMR (COSY, NOESY) : Identifies coupling networks and spatial proximities.
  • Variable-Temperature NMR : Detects conformational changes (e.g., hindered rotation of carboxyl groups).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments. Advanced organic chemistry textbooks recommend iterative validation between experimental and computational data .

Q. What are the applications of this compound in synthesizing functionalized polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer : The compound serves as a bifunctional linker in MOFs due to its carboxylate and halogen groups. For example:
  • MOF Synthesis : Coordination with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) under solvothermal conditions creates porous structures.
  • Post-Synthetic Modification : Halogen atoms enable Suzuki-Miyaura cross-coupling to introduce functional groups (e.g., -NH2_2, -CN). Studies on bromo-iodo benzoic acid derivatives demonstrate enhanced catalytic or sensing properties in MOFs .

Q. How does the steric and electronic interplay between bromo and iodo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Br and I deactivates the aromatic ring, slowing electrophilic substitution. However, their large atomic radii create steric bulk, favoring oxidative addition in Pd-catalyzed couplings. For Ullmann or Heck reactions, iodine’s superior leaving group ability (vs. Br) can be exploited for selective bond formation. Reaction kinetics studies for similar dihalogenated aromatics recommend using bulky ligands (e.g., P(tt-Bu)3_3 ) to mitigate steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.